

### Oroxylin A: A Comprehensive Toxicological and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Oroxylin A, a flavonoid found in medicinal plants such as Scutellaria baicalensis and Oroxylum indicum, has garnered significant interest for its therapeutic potential, including anti-inflammatory and anti-cancer properties.[1][2][3][4] As with any compound intended for therapeutic use, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology and safety of Oroxylin A. While direct, quantitative toxicological data such as a definitive LD50 or No-Observed-Adverse-Effect-Level (NOAEL) for purified Oroxylin A are not extensively available in the public domain, this document synthesizes existing preclinical safety information and outlines detailed experimental protocols for key toxicological assessments based on international guidelines. This guide is intended to serve as a foundational resource for researchers and drug development professionals, highlighting areas where further investigation is required to establish a complete safety profile for Oroxylin A.

### **Physicochemical Properties**



| Property          | Value                                                          | Reference |
|-------------------|----------------------------------------------------------------|-----------|
| Chemical Name     | 5,7-Dihydroxy-6-methoxy-2-<br>phenyl-4H-1-benzopyran-4-<br>one | [4]       |
| Synonyms          | Baicalein 6-methyl ether                                       | [4]       |
| Molecular Formula | C16H12O5                                                       | [4]       |
| Molecular Weight  | 284.26 g/mol                                                   | [4]       |
| CAS Number        | 480-11-5                                                       | [4]       |
| Appearance        | Yellow crystalline solid                                       |           |

### **Non-Clinical Safety and Toxicology**

While comprehensive toxicological studies on pure **Oroxylin A** are limited, preliminary data from in vitro and in vivo studies, as well as assessments of extracts containing **Oroxylin A**, provide initial insights into its safety profile.

### **Acute Toxicity**

A definitive median lethal dose (LD50) for **Oroxylin A** through oral administration has not been established in the reviewed literature. However, a Safety Data Sheet (SDS) for **Oroxylin A** classifies it as "Harmful if swallowed," corresponding to Acute Toxicity, Oral (Category 4) under the Globally Harmonized System (GHS).[5] This classification suggests an expected LD50 value in the range of 300 to 2000 mg/kg body weight for rats. One review mentioned that the maximum tolerated dose for an extract of Oroxylum indicum is approximately 100 mg/kg, though this is not specific to **Oroxylin A**.

Table 1: Summary of Acute Toxicity Data



| Study Type                       | Species       | Route         | Key Findings                                | Reference |
|----------------------------------|---------------|---------------|---------------------------------------------|-----------|
| GHS<br>Classification            | Not specified | Oral          | Harmful if<br>swallowed<br>(Category 4)     | [5]       |
| Maximum Tolerated Dose (Extract) | Not specified | Not specified | ~100 mg/kg<br>(Oroxylum<br>indicum extract) |           |

### **Sub-chronic and Chronic Toxicity**

No dedicated sub-chronic (e.g., 90-day) or chronic toxicity studies providing a No-Observed-Adverse-Effect-Level (NOAEL) for **Oroxylin A** were identified in the reviewed literature. Some in vivo studies investigating the therapeutic effects of **Oroxylin A** have reported a lack of significant changes in body weight or observable pharmacological toxicity.[3][6] For instance, one study involving the intragastric administration of **Oroxylin A** to mice for 7 days found no significant difference in plasma lactate dehydrogenase (LDH) activity, suggesting no obvious tissue damage.[6]

### Genotoxicity

Comprehensive genotoxicity testing of **Oroxylin A** following standardized guidelines (e.g., Ames test, chromosome aberration assay, in vivo micronucleus test) has not been extensively reported. One safety assessment of Scutellaria baicalensis-derived ingredients, which contain **Oroxylin A**, included in vitro genotoxicity data on a trade name mixture, but not on the isolated compound.[7]

### Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **Oroxylin A** are lacking. The available information is generally based on extracts containing a mixture of flavonoids. For example, a safety evaluation of a combination extract of Scutellaria baicalensis and Acacia catechu was conducted, but the results cannot be directly extrapolated to **Oroxylin A** alone.[8]

#### Carcinogenicity

No carcinogenicity studies on **Oroxylin A** were found in the reviewed literature.



#### **Toxicokinetics and Metabolism**

Understanding the absorption, distribution, metabolism, and excretion (ADME) of **Oroxylin A** is crucial for interpreting toxicological data. In vivo studies in rats indicate that **Oroxylin A** is metabolized into **Oroxylin A** 7-O-glucuronide and **Oroxylin A** sodium sulfonate.

### **Signaling Pathways of Interest**

**Oroxylin A** has been shown to modulate several signaling pathways, which are primarily associated with its therapeutic effects but are also relevant for safety assessment. These include:

- NF-κB Signaling Pathway: **Oroxylin A** has been reported to inhibit the NF-κB pathway, which plays a key role in inflammation.[1][9][10]
- MAPK Signaling Pathway: Modulation of MAPK pathways (including ERK, JNK, and p38) by
   Oroxylin A has been observed in various studies.[9]
- PI3K/Akt Signaling Pathway: Oroxylin A has been shown to affect the PI3K/Akt pathway, which is involved in cell survival and proliferation.[11]
- p53-Mediated Apoptosis: **Oroxylin A** can induce the translocation of p53 to the mitochondria, triggering the mitochondrial apoptotic pathway in cancer cells.[12]

# **Experimental Protocols for Key Toxicological Studies**

To address the current data gaps, the following standardized toxicological studies are recommended. The methodologies provided below are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

### **Acute Oral Toxicity (Following OECD Guideline 423)**

• Test System: Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.



- Administration: A single oral dose of Oroxylin A administered by gavage. A stepwise
  procedure with a starting dose of 300 mg/kg is typically used.
- · Observation Period: 14 days.
- Parameters Monitored:
  - Mortality and clinical signs of toxicity observed daily.
  - Body weight measured on days 0, 7, and 14.
  - Gross necropsy of all animals at the end of the observation period.
- Endpoint: Estimation of the LD50 value and identification of signs of acute toxicity.

## Sub-chronic Oral Toxicity: 90-Day Study (Following OECD Guideline 408)

- Test System: Rats (e.g., Sprague-Dawley), both sexes.
- Administration: Daily oral gavage of Oroxylin A for 90 days. At least three dose levels and a control group.
- Parameters Monitored:
  - Daily clinical observations.
  - Weekly body weight and food consumption.
  - Ophthalmological examination before and at the end of the study.
  - Hematology and clinical biochemistry at termination.
  - Complete gross necropsy.
  - Organ weights.
  - Histopathological examination of major organs and tissues.



• Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).

## Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

- Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
- Method: Plate incorporation or pre-incubation method, with and without a metabolic activation system (S9 mix).
- Test Concentrations: At least five different analyzable concentrations of **Oroxylin A**.
- Endpoint: A dose-related increase in the number of revertant colonies per plate.

## Genotoxicity: In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)

- Test System: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).
- Method: Cells are exposed to Oroxylin A for a short (3-6 hours) and long (18-24 hours) duration, with and without S9 mix. Metaphase cells are arrested, harvested, and chromosomes are analyzed for structural aberrations.
- Test Concentrations: At least three analyzable concentrations.
- Endpoint: A dose-dependent increase in the percentage of cells with chromosomal aberrations.

## Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

- Test System: Mice or rats, both sexes.
- Administration: Oroxylin A administered once or twice by an appropriate route (typically oral gavage).



- Method: Bone marrow or peripheral blood is collected at appropriate time points after dosing.
   Erythrocytes are analyzed for the presence of micronuclei.
- Test Doses: At least three dose levels.
- Endpoint: A dose-related increase in the frequency of micronucleated polychromatic erythrocytes.

## Reproductive and Developmental Toxicity (Following OECD Guideline 414)

- Test System: Pregnant rats (e.g., Sprague-Dawley).
- Administration: Daily oral gavage of Oroxylin A from implantation to the day before caesarean section. At least three dose levels and a control group.
- Parameters Monitored (Maternal):
  - Clinical signs, body weight, food consumption.
  - Post-mortem examination of dams.
- Parameters Monitored (Fetal):
  - Number of corpora lutea, implantations, resorptions, live and dead fetuses.
  - Fetal body weight.
  - External, visceral, and skeletal examinations of fetuses for abnormalities.
- Endpoint: Determination of maternal and developmental NOAELs.

# Visualizations Signaling Pathways









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Oroxylin A: A Promising Flavonoid Compound PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oroxylin A Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Oroxylin A reverses SHP-2 oxidative inactivation in GPVI signaling to suppress platelet activation and thrombus formation PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. [PDF] SAFETY EVALUATION OF A COMBINATION, DEFINED EXTRACT OF SCUTELLARIA BAICALENSIS AND ACACIA CATECHU | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oroxylin A modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Oroxylin A: A Comprehensive Toxicological and Safety Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677497#oroxylin-a-toxicology-and-safety-assessment]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com